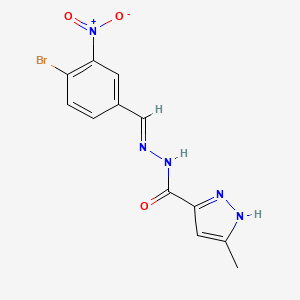![molecular formula C13H11N3O5 B3894705 6-hydroxy-2-[2-(2-methoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B3894705.png)
6-hydroxy-2-[2-(2-methoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone
Overview
Description
6-hydroxy-2-[2-(2-methoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied in scientific research due to its potential therapeutic applications.
Scientific Research Applications
6-hydroxy-2-[2-(2-methoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial properties in various scientific studies. Moreover, it has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 6-hydroxy-2-[2-(2-methoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells, fungi, and bacteria. It also acts as a potent antioxidant and anti-inflammatory agent, which helps in reducing oxidative stress and inflammation in the body.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in scientific studies. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce the levels of oxidative stress and inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 6-hydroxy-2-[2-(2-methoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone in lab experiments is its potent anticancer, antifungal, and antibacterial properties. It is also relatively easy to synthesize and is readily available in the market. However, one of the major limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the scientific research on 6-hydroxy-2-[2-(2-methoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone. Some of the potential areas of investigation include:
1. Exploring the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
2. Investigating the mechanism of action of this compound in inducing apoptosis in cancer cells.
3. Studying the potential use of this compound in combination with other anticancer drugs to enhance their efficacy.
4. Investigating the potential use of this compound in the treatment of fungal and bacterial infections.
5. Exploring the safety and toxicity profile of this compound in preclinical and clinical studies.
Conclusion
In conclusion, this compound is a chemical compound that has shown great potential in scientific research for its therapeutic applications. It has been extensively studied for its anticancer, antifungal, and antibacterial properties and has also been investigated for its potential use in the treatment of neurodegenerative disorders. Further research is needed to explore the full potential of this compound and its mechanism of action.
properties
IUPAC Name |
4-hydroxy-2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-21-9-5-3-2-4-8(9)6-7-10-14-12(17)11(16(19)20)13(18)15-10/h2-7H,1H3,(H2,14,15,17,18)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZTUGZITRKUQQ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methoxy-6-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridazine](/img/structure/B3894632.png)
![6-[2-(4-methoxy-3-nitrophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3894636.png)
![N-[5-(3-bromo-4,5-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B3894643.png)
![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B3894660.png)
![2-benzyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3894661.png)
![2-(4-methyl-1-piperazinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3894667.png)
![5-methyl-2-phenyl-4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3894673.png)
![2-(2,4-dichlorophenoxy)-N-[1-(2-furyl)ethyl]-N-2-pyridinylacetamide](/img/structure/B3894694.png)


![N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B3894718.png)

